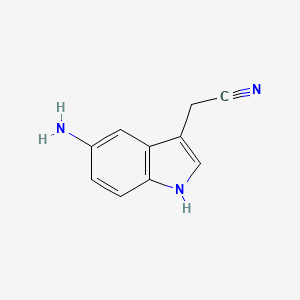

1H-Indole-3-acetonitrile, 5-amino-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

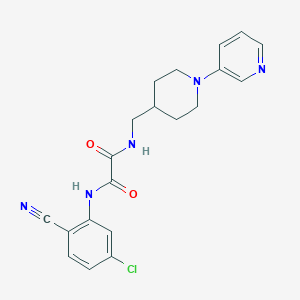

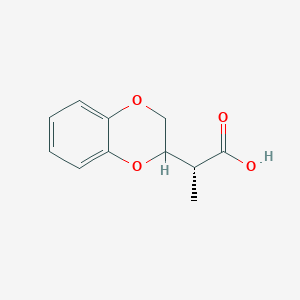

1H-Indole-3-acetonitrile is a compound with the molecular formula C10H8N2 and a molecular weight of 156.1839 . It is also known by other names such as Indole-3-acetonitrile, Indoleacetonitrile, Indolylacetonitrile, and 3-Indolylacetonitrile . It is a light-induced auxin-inhibitory substance that is isolated from light-grown cabbage (Brassica olearea L.) shoots .

Molecular Structure Analysis

The molecular structure of 1H-Indole-3-acetonitrile consists of a 1H-Indole ring attached to an acetonitrile group . The 3D structure of the molecule can be viewed using specific software . Further analysis of the molecule’s electronic structure and conformational properties can provide insights into its stability and reactivity .科学的研究の応用

Auxin Analog Synthesis :

- Indole-3-acetic acid, a crucial plant hormone (auxin), and its derivatives, including 5- and 6-(2-aminoethyl)-derivatives, have been used in the design of novel research tools. These derivatives can be linked to proteins and used for antibody production, demonstrating potential in plant hormone research and biochemistry (Ilić et al., 2005).

Enzymatic Studies in Plant Hormone Biosynthesis :

- Indole-3-acetic acid is synthesized from indole-3-acetonitrile by nitrilase in plants. Cloning the gene for this enzyme from Alcaligenes faecalis and studying its mutations has provided insights into the enzymatic conversion of indole-3-acetonitrile to indole-3-acetic acid, an essential process in plant growth and development (Kobayashi et al., 1993).

Chemical Synthesis of Heterocyclic Compounds :

- The oxidation of indole in acetonitrile leads to the formation of 3-oxo 3H-indole, a reactive intermediate for synthesizing 2-dialkylamino 3-oxo 3H-indoles. These compounds are useful in heterocyclic chemistry and potentially in pharmaceutical research (Capdevielle & Maumy, 1993).

Study of Indoles in Organic Chemistry :

- Research on the nucleophilic reactivities of various indoles, including 5-cyanoindole, provides valuable data for understanding the chemical behavior of these compounds in organic synthesis (Lakhdar et al., 2006).

Aryl Hydrocarbon Hydroxylase Induction :

- Indole-3-acetonitrile, among other indoles, has been identified as a natural inducer of aryl hydrocarbon hydroxylase, an enzyme involved in xenobiotic metabolism, highlighting its potential role in nutritional biochemistry and cancer research (Loub et al., 1975).

Synthesis of Complex Organic Molecules :

- Indole acetonitrile is used in Mn(III)-mediated oxidative cyclization reactions to synthesize complex organic structures, such as the tetracyclic core of tronocarpine, demonstrating its utility in advanced organic synthesis and drug development (Magolan & Kerr, 2006).

Enzyme Studies in Bacteria :

- Certain bacteria, including Agrobacterium and Rhizobium, utilize enzymes like nitrile hydratase to convert indole-3-acetonitrile into indole-3-acetic acid, a pathway significant in plant-microbe interactions and agricultural biotechnology (Kobayashi et al., 1995).

Synthesis of Fused Indole Derivatives :

- Indole-3-acetonitrile derivatives have been used to synthesize novel fused pyrimido and triazino indole structures, showing potential in the development of anticancer agents (Ali & Saad, 2018).

作用機序

Target of Action

Indole derivatives, which include 2-(5-amino-1h-indol-3-yl)acetonitrile, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

It’s known that indole derivatives can interact with their targets, leading to various biological effects

Biochemical Pathways

Indole derivatives are known to possess various biological activities, suggesting that they may affect a variety of biochemical pathways .

Result of Action

Given the broad biological activities of indole derivatives , it can be inferred that 2-(5-amino-1H-indol-3-yl)acetonitrile may have diverse molecular and cellular effects.

生化学分析

Biochemical Properties

The indole scaffold, to which 2-(5-amino-1H-indol-3-yl)acetonitrile belongs, has been found in many important synthetic drug molecules . These molecules bind with high affinity to multiple receptors, making them useful in developing new derivatives . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Indole derivatives, such as 2-(5-amino-1H-indol-3-yl)acetonitrile, have been shown to influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

2-(5-amino-1H-indol-3-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-4-3-7-6-13-10-2-1-8(12)5-9(7)10/h1-2,5-6,13H,3,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGAHRCLHMYZFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=CN2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-benzyl-2-cyanoacrylamide](/img/structure/B2708540.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2708542.png)

![1-(4-Chloro-2-methoxy-5-methylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2708554.png)

![2-Oxo-2-phenylethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2708556.png)

![5-Bromo-2-(difluoromethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2708558.png)